2-(Chloromethyl)-3,5-difluoropyridine

Descripción general

Descripción

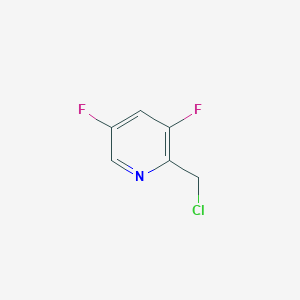

2-(Chloromethyl)-3,5-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the second position and two fluorine atoms at the third and fifth positions on the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,5-difluoropyridine typically involves the chloromethylation of 3,5-difluoropyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This electrophilic carbon is then attacked by the aromatic pi-electrons of the pyridine ring, followed by rearomatization to form the chloromethylated product .

Industrial Production Methods

Industrial production of this compound often involves similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-3,5-difluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Chloromethyl)-3,5-difluoropyridine serves as a precursor for developing bioactive molecules. Its derivatives have shown potential in:

- Enzyme Inhibition: The compound can inhibit cytochrome P450 enzymes, critical for drug metabolism, thus influencing pharmacokinetics.

- Therapeutic Agents: It has been investigated for its role in treating central nervous system disorders and infectious diseases. For example, derivatives have demonstrated anti-tubercular activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications for enhanced efficacy.

Agrochemicals

The compound is utilized in synthesizing agrochemicals such as herbicides and insecticides. Its halogenated structure allows for modifications that can enhance biological activity against pests while minimizing toxicity to non-target organisms .

Organic Synthesis

In organic chemistry, this compound is employed as an intermediate in synthesizing various heterocyclic compounds. It acts as a building block for more complex molecules, facilitating the development of new chemical entities with desired properties .

Case Study 1: Anti-Tubercular Activity

Research has indicated that derivatives of pyridine analogs exhibit significant in vitro activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyridine ring can enhance potency while reducing cardiotoxicity associated with certain compounds.

Case Study 2: Toxicological Assessment

A toxicological assessment of related compounds revealed insights into their safety profiles when used as pharmaceuticals or agrochemicals. The findings emphasize the need for careful evaluation of halogenated compounds due to potential environmental impacts and human health risks associated with their use .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for enzyme inhibitors | Inhibits cytochrome P450 enzymes; potential CNS agents |

| Agrochemicals | Synthesis of herbicides and insecticides | Modifications enhance efficacy while reducing toxicity |

| Organic Synthesis | Intermediate in heterocyclic compound synthesis | Facilitates development of new chemical entities |

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-3,5-difluoropyridine involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it useful in the development of therapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the fluorine atoms, which can affect its reactivity and biological activity.

3,5-Difluoropyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

2-(Bromomethyl)-3,5-difluoropyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and applications.

Uniqueness

2-(Chloromethyl)-3,5-difluoropyridine is unique due to the presence of both chloromethyl and difluoropyridine groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and the development of compounds with specific biological properties .

Actividad Biológica

2-(Chloromethyl)-3,5-difluoropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and biological effects of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring and a chloromethyl group at the 2 position. This unique structure enhances its lipophilicity and biological activity.

1. Enzyme Interaction

The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interactions with intracellular targets. For instance, it has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

2. Cellular Effects

Research indicates that this compound influences cellular signaling pathways and gene expression. By modulating enzyme activity, it can alter the production of secondary messengers, impacting signal transduction pathways essential for cellular responses.

3. Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : It binds to the active sites of enzymes, preventing substrate binding and subsequent catalysis.

- Gene Regulation : It interacts with transcription factors, leading to altered gene expression profiles.

Case Study 1: Anti-Tubercular Activity

In a study focused on anti-tubercular compounds, derivatives of pyridine analogs were evaluated for their efficacy against Mycobacterium tuberculosis. While this compound itself was not the primary focus, related compounds demonstrated significant in vitro activity against tuberculosis strains. The structure-activity relationship (SAR) suggested that modifications at the pyridine ring could enhance potency while reducing adverse effects such as cardiotoxicity associated with hERG channel blockade .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound in animal models. Results indicated that lower doses exhibited beneficial effects related to enzyme inhibition without significant toxicity. However, higher doses led to adverse effects, including cellular damage and disruptions in physiological processes.

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Enzyme Inhibition | Modulates drug metabolism | Binds to cytochrome P450 enzymes |

| Cellular Signaling | Alters gene expression | Interacts with transcription factors |

| Anti-Tubercular Activity | Inhibits Mycobacterium tuberculosis | Affects metabolic pathways |

| Toxicity | Dose-dependent effects | Higher doses lead to cellular damage |

Propiedades

IUPAC Name |

2-(chloromethyl)-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRQVTCCNSHPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.